![molecular formula C18H9Cl2F6N3O2 B2515659 4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338403-28-4](/img/structure/B2515659.png)

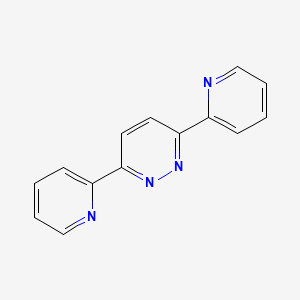

4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

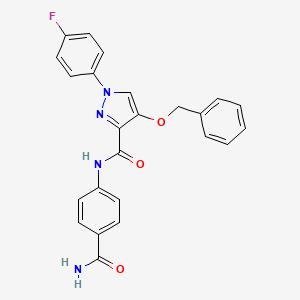

The compound "4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of compounds known for their diverse chemical reactivity and potential pharmacological activities. The structure of this compound suggests that it may exhibit interesting chemical behavior due to the presence of multiple electron-withdrawing groups such as trifluoromethyl and trifluoromethoxy groups, as well as the dichloroanilino moiety.

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves the reaction of (\alpha)-amino acids or their esters with compounds that have an activated methylene group. In the case of the compound , it is likely synthesized through a Michael addition reaction, as seen in the synthesis of similar compounds. For instance, the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one with (\alpha)-amino acids and their esters leads to the formation of azomethine ylides, which can further react to form various adducts . Although the exact synthesis of the compound is not detailed in the provided papers, the general approach would involve similar key steps of Michael addition followed by elimination and cycloaddition reactions.

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by a five-membered ring containing nitrogen atoms, which is the pyrazolone core. The presence of substituents like the trifluoromethyl and trifluoromethoxy groups would influence the electron distribution within the molecule, potentially affecting its reactivity. The dichloroanilino group attached to the methylene bridge would add to the molecule's ability to participate in further chemical reactions, possibly through interactions with the nitrogen atom in the pyrazolone ring.

Chemical Reactions Analysis

Pyrazolone derivatives are known to participate in a variety of chemical reactions. The compound , with its electron-withdrawing groups, would likely be prone to nucleophilic attacks. The Michael addition is a common reaction pathway for such compounds, as seen in the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one with active methylene compounds . The resulting products can be spirocyclobutenes or cyclopyran-2-pyrazoline-5-ones, depending on the nature of the active methylene compound used. This suggests that the compound could also undergo similar reactions, leading to a variety of potential products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" are not provided in the papers, we can infer some properties based on the structure and known behaviors of similar compounds. The presence of multiple fluorine atoms would likely increase the compound's lipophilicity, which could affect its solubility in organic solvents. The dichloroanilino group could contribute to the compound's potential to form hydrogen bonds, influencing its boiling point and melting point. The reactivity of the compound would be significantly influenced by the electron-withdrawing groups, making it a potential candidate for further chemical transformations.

Applications De Recherche Scientifique

Synthesis and Characterization

Fluorinated pyrazolone derivatives are synthesized through various methods, including conventional and non-conventional techniques. These compounds are characterized using IR, ^1H NMR, MS studies, and sometimes crystallographic techniques to determine their structure and properties. For instance, the synthesis of various fluorine-containing pyrazolone derivatives highlights the use of ultrasonication and microwave techniques alongside conventional methods, showcasing their structural diversity and potential for further modification (Shelke et al., 2007).

Antimicrobial Activity

Some fluorinated pyrazolone derivatives exhibit significant antimicrobial activities. The evaluation of these activities is critical in exploring their potential as antimicrobial agents. The environmentally benign synthesis of these compounds and their screening for antimicrobial properties represent an important step towards finding new and effective antimicrobial agents (Shelke et al., 2007).

Spectroscopic and Spectrophotometric Investigations

Research into the spectroscopic and spectrophotometric properties of fluorinated pyrazolone derivatives provides insights into their tautomeric equilibria and molecular structures. Studies involving UV-vis, FT-IR, ^1H, and ^13C NMR spectroscopy, along with X-ray crystallographic technique, shed light on the complex behavior of these compounds in various solutions and solid states. These investigations are fundamental in understanding the chemical and physical properties of fluorinated pyrazolones, contributing to their potential applications in various fields of chemistry and materials science (Hayvalı et al., 2010).

Heterocyclic Chemistry and New Compound Synthesis

Fluorinated pyrazolones serve as key intermediates in the synthesis of new heterocyclic compounds, showcasing the versatility of these derivatives in organic synthesis. The creation of novel compounds with potential biological and chemical applications highlights the importance of fluorinated pyrazolones in advancing research in heterocyclic chemistry. The synthesis of new potent antihyperglycemic agents and the exploration of their structure-activity relationships exemplify the therapeutic potential of compounds derived from fluorinated pyrazolones (Kees et al., 1996).

Propriétés

IUPAC Name |

4-[(3,5-dichlorophenyl)iminomethyl]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F6N3O2/c19-9-5-10(20)7-11(6-9)27-8-14-15(17(21,22)23)28-29(16(14)30)12-1-3-13(4-2-12)31-18(24,25)26/h1-8,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJYEMXRXSXPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC(=CC(=C3)Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)

![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)